molecular formula C18H17ClN2O2 B6016316 1-(4-chlorobenzoyl)-N-phenylprolinamide

1-(4-chlorobenzoyl)-N-phenylprolinamide

Cat. No.: B6016316
M. Wt: 328.8 g/mol
InChI Key: HIFBRHUYTZXRDZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-N-phenylprolinamide is a synthetic organic compound featuring a prolinamide backbone (a pyrrolidine ring with a carboxamide group) substituted with a 4-chlorobenzoyl group at the nitrogen position and an N-phenyl group at the amide nitrogen.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-14-10-8-13(9-11-14)18(23)21-12-4-7-16(21)17(22)20-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFBRHUYTZXRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional nuances of 1-(4-chlorobenzoyl)-N-phenylprolinamide can be contextualized against the following analogues:

Structural Analogues with 4-Chlorobenzoyl Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Biological Activity/Synthesis Source (Evidence ID)
This compound C₁₈H₁₇ClN₂O₂ Prolinamide, N-phenyl, 4-Cl-benzoyl Hypothesized enzyme inhibitor N/A
Indoxamic acid C₂₁H₁₉ClN₂O₄ Indole, N-hydroxyacetamide, 4-Cl-benzoyl Anti-inflammatory (marketed as Flogar®)
1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide C₁₄H₁₀ClFN₃OS Thiosemicarbazide, 2-fluorophenyl High-yield synthesis (93%)
1-(4-Bromobenzoyl)-2-phenylpyrrolidinecarboxamide C₁₈H₁₇BrN₂O₂ Bromobenzoyl, phenyl-pyrrolidine Structural crystallography studies
1-(4-Chlorobenzoyl)-3-(2-methyl-4-oxopentan-2-yl)thiourea C₁₄H₁₆ClN₃O₂S Thiourea, methyl-oxopentyl Analyzed for hydrogen-bonding networks

Key Comparative Insights

Bioactivity Profiles
  • Indoxamic acid (): The 4-chlorobenzoyl group in this indole derivative contributes to its anti-inflammatory properties, likely by inhibiting cyclooxygenase (COX) enzymes. Its N-hydroxyacetamide side chain may enhance solubility and target binding .
Structural Modifications and Physicochemical Properties
  • Backbone Flexibility : The rigid pyrrolidine ring in prolinamide derivatives contrasts with the flexible thiourea linkage in 1-(4-chlorobenzoyl)-3-(2-methyl-4-oxopentan-2-yl)thiourea (), which adopts diverse conformations stabilized by NH⋯OC hydrogen bonds .

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